5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H4F2N2O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of difluoromethyl-substituted pyrazoles has been explored in various studies . One approach involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction conditions can influence the regioselectivity of the difluoromethylation .Molecular Structure Analysis
The molecular structure of 5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is characterized by the presence of a pyrazole ring, a carboxylic acid group, and a difluoromethyl group . Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have been extensively studied . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C–CF2H bonds .Physical And Chemical Properties Analysis
5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 162.1 .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
The compound has been identified as a potent succinate dehydrogenase inhibitor (SDHI) . These inhibitors are a growing class of fungicides used against a broad spectrum of phytopathogens. They are particularly effective against seed- and soilborne diseases, such as take-all disease and fusarium head blight, as well as various foliar diseases in cereals, fruits, and vegetables.
Synthesis of Heterocyclic Compounds
The unique structure of the compound allows for the development of novel synthesis routes for heterocyclic systems . These systems are crucial in the creation of new molecules with potential applications in pharmaceuticals and agrochemicals.
Late-Stage Functionalization
The difluoromethyl group in the compound is significant for late-stage functionalization, a process important in drug development . This involves the modification of complex molecules at the final stages of synthesis to fine-tune their properties.
Development of SDHI Fungicides
The compound’s structural motif is key in the evolution of SDHI fungicides, leading to enhanced fungicidal efficacy . This is demonstrated by the success of related compounds in commercial fungicides like benzovindiflupyr and bixafen.
Molecular Docking Studies
Molecular docking simulations have utilized derivatives of the compound to assess potential binding mechanisms and strengths within receptor binding sites . This is crucial for the design of molecules with specific biological activities.
DFT Studies
Density Functional Theory (DFT) studies involving the compound’s derivatives help understand the electronic structure and reactivity, which is vital for predicting the behavior of new molecules .
Radical Chemistry
The compound can be involved in radical chemistry processes, which are essential for creating new C–C and C–X bonds in organic synthesis . This is particularly useful in the synthesis of complex molecules like pharmaceuticals.
Protein Modification
The difluoromethyl group in the compound can be used for the site-selective installation onto large biomolecules such as proteins . This has implications for the development of novel therapeutics and biomarkers.
Safety And Hazards
Zukünftige Richtungen
The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . These advances have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry . Future research may continue to explore the synthesis and applications of difluoromethyl-substituted pyrazoles.
Eigenschaften
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-4(5(7)8)2-3(9-10)6(11)12/h2,5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZOYEUCGIXABG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1174308-83-8 | |
Record name | 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.